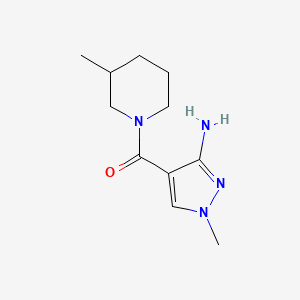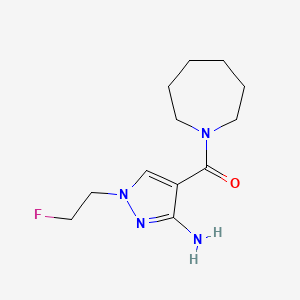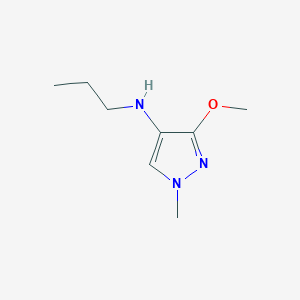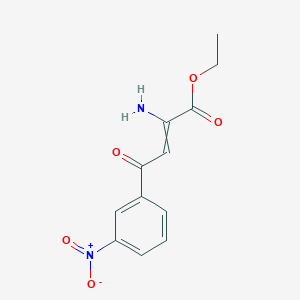![molecular formula C14H19N3 B11738618 benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method is the alkylation of benzylamine with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups onto the benzyl or pyrazole moieties.
Aplicaciones Científicas De Investigación
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl group can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl structure but different functional groups.
Tris(benzyltriazolylmethyl)amine: A compound with a benzyl group and triazole rings, used as a ligand in coordination chemistry.
Uniqueness
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both a benzyl group and a pyrazole ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H19N3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-12(2)17-11-14(10-16-17)9-15-8-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3 |
Clave InChI |
NQALGPLNPWDIHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)CNCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738539.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11738547.png)

![1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738558.png)
![2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11738559.png)
![(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide](/img/structure/B11738566.png)
![1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11738569.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738578.png)


![Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate](/img/structure/B11738588.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738592.png)
